molecular formula C14H13N3O3S2 B2886914 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 393837-50-8

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No. B2886914
CAS RN: 393837-50-8
M. Wt: 335.4
InChI Key: VEGZAFBOIOWZPE-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-dione derivatives are a group of compounds that have been studied for their potential anticonvulsant properties . These compounds integrate the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .


Synthesis Analysis

The synthesis of these compounds involves an optimized coupling reaction . A library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides was synthesized .


Molecular Structure Analysis

The molecular structure of these compounds is based on a common structural scaffold that integrates the chemical fragments of well-known antiepileptic drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include an optimized coupling reaction .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound is involved in the synthesis of various heterocycles, which are crucial in the development of insecticidal agents. In a study by Fadda et al. (2017), a related precursor was used to synthesize diverse heterocyclic compounds, such as pyrroles, pyridines, and thiazoles, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antitumor Activities

Compounds with similar structures have demonstrated antimicrobial activity, with some showing promising results against various microbial strains. Fahim and Ismael (2019) reported on the synthesis of novel sulphonamide derivatives, including benzothiazolyl derivatives, which exhibited significant antimicrobial activity, indicating the potential therapeutic applications of such compounds (Fahim & Ismael, 2019).

Additionally, similar benzothiazolyl acetamides have been explored for their antitumor activity. Albratty, El-Sharkawy, and Alam (2017) synthesized thiophene, pyrimidine, and coumarin derivatives incorporating a thiazolyl moiety and evaluated their antitumor activity, revealing some compounds with promising inhibitory effects on different cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Molecular Docking and Computational Studies

The compound's analogs have been used in molecular docking and computational studies to understand their interaction with biological targets. In a study by Fahim and Ismael (2021), sulphonamide derivatives were investigated for their antimalarial activity against COVID-19, utilizing computational calculations and molecular docking, highlighting the utility of such compounds in drug discovery processes (Fahim & Ismael, 2021).

Mechanism of Action

The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

One of the compounds, referred to as compound 30, demonstrated a favorable safety profile with high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of compound 30 make it an interesting candidate for further preclinical development .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-21-14-16-9-3-2-8(6-10(9)22-14)15-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGZAFBOIOWZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

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